benzyl 2-(3-hydroxyprop-1-en-1-yl)pyrrolidine-1-carboxylate
Overview
Description
benzyl 2-(3-hydroxyprop-1-en-1-yl)pyrrolidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a hydroxypropene moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(3-hydroxyprop-1-en-1-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group on the pyrrolidine ring using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Addition of the Hydroxypropene Moiety: The final step involves the addition of the hydroxypropene group through a reaction with an appropriate alkene precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
benzyl 2-(3-hydroxyprop-1-en-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the hydroxypropene moiety can be reduced to form a saturated alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can facilitate the removal of the benzyloxycarbonyl group.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alcohol.
Substitution: Formation of a deprotected amine or a new functionalized derivative.
Scientific Research Applications
benzyl 2-(3-hydroxyprop-1-en-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of benzyl 2-(3-hydroxyprop-1-en-1-yl)pyrrolidine-1-carboxylate depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Benzyloxycarbonyl)pyrrolidin-2-yl)acetic acid
- Benzyl (3-aminopropyl)carbamate
Uniqueness
benzyl 2-(3-hydroxyprop-1-en-1-yl)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, a benzyloxycarbonyl protecting group, and a hydroxypropene moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 2-(3-hydroxyprop-1-enyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-11-5-9-14-8-4-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,5-7,9,14,17H,4,8,10-12H2 |
InChI Key |
XRVPHGWCSXRKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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